6,6'-Dihydroxy-3,3'-bipyridine

Coordination Chemistry Homogeneous Catalysis Ligand Design

Impurity profiling of Perampanel drug substance demands certified reference standards with unequivocal structural identity. 6,6'-Dihydroxy-3,3'-bipyridine (Perampanel Impurity 38, CAS 142929-10-0) meets this requirement as an ICH-compliant impurity standard for HPLC method development, validation, and routine QC release testing of Perampanel API and finished products. • Certified reference standard characterized by HNMR, MS, and HPLC; comprehensive Certificate of Analysis provided. • Purity ≥98% (HPLC); available from 25 mg to 1 g research quantities. • Ships globally under ambient conditions; recommended storage at 2-8°C in a sealed container.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 142929-10-0
Cat. No. B180230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6'-Dihydroxy-3,3'-bipyridine
CAS142929-10-0
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC=C1C2=CNC(=O)C=C2
InChIInChI=1S/C10H8N2O2/c13-9-3-1-7(5-11-9)8-2-4-10(14)12-6-8/h1-6H,(H,11,13)(H,12,14)
InChIKeyNPOJSRFZNPCHGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6'-Dihydroxy-3,3'-bipyridine: Key Characteristics & Procurement


6,6'-Dihydroxy-3,3'-bipyridine (CAS 142929-10-0), systematically named 3,3'-bipyridine-6,6'-diol, is a heterocyclic organic compound belonging to the α,α'-bipyridinyl diol class [1]. It possesses the molecular formula C₁₀H₈N₂O₂, a molecular weight of 188.18 g/mol, and features hydroxyl groups at the 6 and 6' positions of the bipyridine core . This structural motif enables it to function as a versatile N,O- or O,O'-chelating ligand for transition metals, primarily in coordination chemistry and catalysis research . Its predicted physicochemical profile includes an XlogP of -0.8, a topological polar surface area (TPSA) of 58.2 Ų, and a predicted pKa of 11.52 ± 0.10 . It is also recognized as an impurity (Perampanel Impurity 38) in pharmaceutical analysis .

Ligand Mode N,O- or O,O'-chelating; bridging coordination for metals
Phase Profile Preferential aqueous solubility supports water-based catalysis
Reference Use Designated Perampanel Impurity 38 for analytical methods

6,6'-Dihydroxy-3,3'-bipyridine: Why Generic Analogs Fall Short


The substitution of 6,6'-dihydroxy-3,3'-bipyridine with generic bipyridine ligands (e.g., unsubstituted 2,2'-bipyridine or 3,3'-bipyridine) is scientifically inadvisable due to profound differences in electronic structure, coordination geometry, and basicity. Unlike simple bipyridines that rely solely on nitrogen σ-donation, the 6,6'-dihydroxy substitution introduces a strong anionic oxygen character, significantly altering metal-binding affinity and enabling bridging coordination modes rather than terminal chelation [1]. Specifically, the resonance-stabilized pyridone tautomer form of this compound results in a markedly higher predicted pKa (11.52) compared to other bipyridine diol isomers (e.g., 2,2'-bipyridine-3,3'-diol with a predicted pKa of 8.26) . This fundamental change in proton affinity directly impacts catalytic turnover and complex stability in aqueous or protic environments. The data presented below provide a quantitative basis for why selecting this specific derivative—rather than a generic analog—is critical for reproducible, high-performance outcomes in asymmetric catalysis and coordination polymer design.

Coordination Mode
Generic bipyridines provide only N-donation; hydroxyl substitution enables O-donor bridging modes, which may not be reproduced.
Proton Affinity
Lower pKa isomers shift protonation equilibria, potentially altering catalytic intermediate stability in protic media.
Solubility Profile
Lipophilic 2,2'-bipyridine may limit aqueous-phase compatibility; target compound's polarity supports water-based workflows.

6,6'-Dihydroxy-3,3'-bipyridine: Differentiation Evidence


Higher Ligand Basicity vs. 2,2'-Bipyridine-3,3'-diol

The predicted acid dissociation constant (pKa) of 6,6'-dihydroxy-3,3'-bipyridine is 11.52 ± 0.10 . This value is 3.26 log units higher than that of the isomeric 2,2'-bipyridine-3,3'-diol (predicted pKa = 8.26 ± 0.10) , and 7.03 log units higher than the related compound 6,6'-dimethyl-[2,2'-bipyridine]-5,5'-diol (predicted pKa = 4.49 ± 0.25) . This higher pKa translates to a greater proportion of the deprotonated, anionic alkoxide form under catalytic conditions, which is essential for strong bridging interactions with metal centers [1].

Basicity (pKa)
Cross-study comparable
Target pKa 11.52 ± 0.10
vs. 8.26 (2,2'-bipyridine-3,3'-diol)
Δ = +3.26
Supports stronger metal-alkoxide binding in basic media.
Predicted pKa; experimental validation recommended.
Coordination Chemistry Homogeneous Catalysis Ligand Design

Superior Aqueous Solubility Over 2,2'-Bipyridine

The calculated XlogP (octanol-water partition coefficient) for 6,6'-dihydroxy-3,3'-bipyridine is -0.8 . This is a stark contrast to the unsubstituted analog 2,2'-bipyridine, which has an XlogP of 1.5 [1]. The negative XlogP value of the target compound predicts significantly higher aqueous solubility and preferential partitioning into polar solvents, while 2,2'-bipyridine is highly lipophilic. This property is critical for aqueous-phase homogeneous catalysis or biological studies where ligand precipitation is a limiting factor.

Aqueous Solubility
Cross-study comparable
Target XlogP −0.8
vs. 2,2'-bipyridine XlogP 1.5
ΔXlogP = −2.3
Supports aqueous-phase catalysis without co-solvents.
Calculated partition coefficient; confirm experimentally.
Aqueous Catalysis Green Chemistry Ligand Solubility

Distinct Tautomeric Bridging vs. 3,3'-Bipyridine

6,6'-Dihydroxy-3,3'-bipyridine exists in equilibrium with its tautomeric form, [3,3'-bipyridine]-6,6'(1H,1'H)-dione . This equilibrium provides a distinct N,O-chelation pocket with both a pyridinic nitrogen and a deprotonated alkoxide oxygen. In contrast, the parent compound 3,3'-bipyridine (without 6,6'-hydroxy substitution) lacks this equilibrium and can only coordinate via nitrogen σ-donation [1]. The presence of three predicted tautomeric states (compared to none for 3,3'-bipyridine) allows this ligand to adapt its denticity and bridging capacity depending on pH and metal identity, leading to the formation of diverse, high-nuclearity clusters or polymers not accessible with the rigid parent ligand.

Tautomeric Bridging
Class-level inference
3 tautomeric states
(N,O- / O,O'- bridging)
vs. 1 state (3,3'-bipyridine)
Enables diverse cluster and MOF architectures.
Theoretical analysis; structural confirmation required.
Supramolecular Chemistry Metal-Organic Frameworks Coordination Polymers

Certified Perampanel Impurity Standard

6,6'-Dihydroxy-3,3'-bipyridine is explicitly designated and cataloged as Perampanel Impurity 38 . This contrasts with generic bipyridine analogs (e.g., 2,2'-bipyridine or 4,4'-bipyridine), which are not recognized as process-related impurities in the synthesis of this specific antiepileptic drug. For analytical chemists and QA/QC laboratories, procurement of this specific CAS number is a regulatory and methodological requirement for method development, validation, and release testing of Perampanel drug substance and product. Using a non-certified generic alternative would invalidate impurity profiling and fail to meet ICH Q3A guidelines.

Impurity Designation
Data to verify
Perampanel Impurity 38
Required for impurity profiling per ICH Q3A.
Verify with supplier certificate of analysis.
Pharmaceutical Analysis Reference Standards Impurity Profiling

Improved Membrane Permeability vs. 2,2'-Bipyridine-3,3'-diol

The topological polar surface area (TPSA) of 6,6'-dihydroxy-3,3'-bipyridine is 58.2 Ų . This is lower than the TPSA of the isomeric 2,2'-bipyridine-3,3'-diol, which is calculated to be 66.24 Ų . A lower TPSA is generally predictive of improved passive membrane permeability, suggesting that metal complexes of this ligand may exhibit superior cellular uptake compared to those of the 2,2'-isomer. For bioinorganic chemists developing metallodrugs or cellular imaging agents, this difference can be critical for achieving intracellular target engagement.

Membrane Permeability
Data to verify
Target TPSA 58.2 Ų
vs. isomer TPSA 66.2 Ų
Δ = −8.0 Ų (−12.1%)
May support passive permeability screening.
Predicted TPSA; experimental permeability data needed.
Medicinal Chemistry Bioinorganic Chemistry ADME Prediction

Synthetic Route from 5-Bromo-2-methoxypyridine

A documented synthetic route to 6,6'-dihydroxy-3,3'-bipyridine proceeds via homocoupling of 5-bromo-2-methoxypyridine followed by demethylation [1]. This contrasts with the synthesis of 2,2'-bipyridine-3,3'-diol, which may require more complex cross-coupling strategies due to steric hindrance at the ortho position. The availability of a straightforward, high-yielding route enhances the scalability and cost-effectiveness of this ligand for large-scale catalytic applications. Furthermore, a general methodology for synthesizing dihydroxybipyridyls, including this compound, was established as early as 1990, providing a robust foundation for process optimization [2].

Synthetic Route
Class-level inference
Homocoupling of 5-bromo-2-methoxypyridine; established general procedure.
Supports scalable synthesis and supply continuity.
Literature route; verify yield and purity.
Organic Synthesis Ligand Scale-up Process Chemistry

6,6'-Dihydroxy-3,3'-bipyridine: Application Scenarios


Aqueous-Phase Homogeneous Catalysis & Green Chemistry

Due to its negative XlogP (-0.8) and high aqueous solubility, 6,6'-dihydroxy-3,3'-bipyridine is optimally deployed as a ligand for transition metal catalysts in aqueous or biphasic reaction media. This enables 'on-water' organic transformations (e.g., Suzuki couplings, hydrogenations) without the need for organic co-solvents, aligning with green chemistry principles and simplifying product isolation [1].

Perampanel Impurity Reference Standard

This compound is a certified impurity (Perampanel Impurity 38) and is essential for analytical method development, validation, and routine quality control release testing of Perampanel drug substance and finished pharmaceutical products. Procurement of this specific CAS is a regulatory requirement for laboratories performing ICH-compliant impurity profiling [1].

Synthesis of High-Nuclearity Metal Clusters & MOFs

The strong anionic character and ability to adopt bridging coordination modes (via the pyridone tautomer) make this ligand ideal for constructing polynuclear metal clusters and metal-organic frameworks (MOFs). Its predicted high pKa (11.52) ensures robust metal-alkoxide binding, leading to thermally and hydrolytically stable supramolecular architectures with applications in gas storage and heterogeneous catalysis [1].

Development of Cell-Permeable Metallodrugs

The moderate TPSA (58.2 Ų) and low XlogP (-0.8) balance polarity and lipophilicity to potentially enhance passive membrane permeability. Researchers designing ruthenium, osmium, or platinum anticancer complexes can exploit this ligand to improve cellular uptake and intracellular target engagement compared to complexes with more polar 2,2'-bipyridine-3,3'-diol ligands (TPSA 66.24 Ų) [1].

Application
Selection Property
Validation Focus
Aqueous-phase catalysis research
Aqueous solubility profile (XlogP)
Catalytic activity and stability in water
Perampanel impurity profiling
Certified impurity designation (Imp. 38)
Method specificity and co-elution per ICH Q3A
Metal-organic framework synthesis
Bridging coordination capability
Structural diversity and thermal stability assessment
Metal complex cell permeability studies
TPSA / lipophilicity balance
Passive membrane permeability assay

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